molecular formula C14H17F4N3O2S B455701 N-ETHYL-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

N-ETHYL-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B455701
M. Wt: 367.36g/mol
InChI Key: DGAJWMUOHHHUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ETHYL-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinecarbothioamide group, a benzoyl group, and a tetrafluoropropoxy group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Preparation of the benzoyl intermediate: This involves the reaction of a suitable benzoyl chloride with an appropriate amine to form the benzoyl intermediate.

    Introduction of the tetrafluoropropoxy group: The benzoyl intermediate is then reacted with a tetrafluoropropyl halide under specific conditions to introduce the tetrafluoropropoxy group.

    Formation of the hydrazinecarbothioamide group: Finally, the compound is treated with hydrazine and a suitable thiocarbonyl reagent to form the hydrazinecarbothioamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halides, acids, and bases depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N-ETHYL-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-ETHYL-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interacting with cellular membranes: Affecting membrane integrity and function.

    Inducing oxidative stress: Leading to cellular damage and apoptosis in certain cell types.

Comparison with Similar Compounds

Similar Compounds

  • **N-ETHYL-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
  • **N-ETHYL-2-{3-[(2,2,3,3-TETRAFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
  • **N-ETHYL-2-{3-[(2,2,3,3-TETRAFLUOROBUTOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

This compound is unique due to the presence of the tetrafluoropropoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H17F4N3O2S

Molecular Weight

367.36g/mol

IUPAC Name

1-ethyl-3-[[3-(2,2,3,3-tetrafluoropropoxymethyl)benzoyl]amino]thiourea

InChI

InChI=1S/C14H17F4N3O2S/c1-2-19-13(24)21-20-11(22)10-5-3-4-9(6-10)7-23-8-14(17,18)12(15)16/h3-6,12H,2,7-8H2,1H3,(H,20,22)(H2,19,21,24)

InChI Key

DGAJWMUOHHHUSY-UHFFFAOYSA-N

SMILES

CCNC(=S)NNC(=O)C1=CC=CC(=C1)COCC(C(F)F)(F)F

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC=CC(=C1)COCC(C(F)F)(F)F

Origin of Product

United States

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